Product packaging for Cinnamylzinc chloride, 0.50 M in THF(Cat. No.:)

Cinnamylzinc chloride, 0.50 M in THF

Cat. No.: B13727861
M. Wt: 218.0 g/mol
InChI Key: MAZRVNQFASOOST-UKBMIWHLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). nih.govorganic-chemistry.org This pioneering work not only introduced the first organometallic compounds with a carbon-zinc bond but also laid the foundational concepts of valence. nih.gov Early advancements included the use of dialkylzinc reagents in reactions with oxalate (B1200264) esters and the synthesis of tertiary alcohols from acid chlorides. nih.gov A significant milestone was the development of the Reformatsky reaction, which utilized α-haloesters and zinc to form zinc enolates, demonstrating the utility of these reagents in carbon-carbon bond formation. nih.govorganic-chemistry.org

Despite these early discoveries, the synthetic potential of many organozinc compounds remained largely untapped for over a century due to their perceived low reactivity compared to other organometallics like Grignard and organolithium reagents. organic-chemistry.orgorganic-chemistry.org A renaissance in organozinc chemistry occurred with the advent of transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, which showcased the powerful nucleophilic nature of organozinc species in the presence of palladium or nickel catalysts. organic-chemistry.org The development of methods to prepare highly functionalized organozinc reagents, which tolerate a wide array of sensitive functional groups, further expanded their synthetic utility. organic-chemistry.orgresearchgate.net

Significance of Cinnamylzinc Chloride as a Versatile Synthetic Intermediate

Cinnamylzinc chloride, with the chemical formula C₉H₉ClZn, is a prominent member of the allylic organozinc family. nih.gov Its solution in tetrahydrofuran (B95107) (THF) at a concentration of 0.50 M provides a convenient and reactive source of the cinnamyl nucleophile for a variety of synthetic transformations. The presence of the phenyl group in the cinnamyl moiety introduces electronic and steric factors that influence its reactivity and selectivity.

The primary significance of cinnamylzinc chloride lies in its ability to participate in highly diastereoselective addition reactions to chiral carbonyl compounds. nih.gov These reactions can establish up to three contiguous stereocenters in a single step, making it a powerful tool for the construction of stereochemically rich acyclic and cyclic systems. The stereochemical outcome of these additions can often be predicted and controlled, for instance, through chelation control mechanisms in reactions with α- or β-alkoxy carbonyl compounds.

Furthermore, the versatility of cinnamylzinc chloride extends to its reactions with a range of other electrophiles, leading to the formation of diverse and valuable organic structures. Its application in the synthesis of complex molecules underscores its importance as a reliable and selective reagent in the synthetic organic chemist's toolkit.

Detailed Research Findings on Cinnamylzinc Chloride

Recent research has further illuminated the synthetic utility of cinnamylzinc chloride, particularly in stereoselective carbon-carbon bond-forming reactions. The following sections provide an overview of key findings.

Diastereoselective Addition to Chiral Aldehydes and Ketones

A hallmark of cinnamylzinc reagents is their ability to react with chiral aldehydes and ketones with a high degree of diastereoselectivity. This has been demonstrated in reactions with both cyclic and acyclic α-chiral ketones, which proceed under mild conditions to afford homoallylic alcohols with three adjacent stereocenters. nih.gov The high level of stereocontrol is a testament to the organized transition states involved in these reactions.

Diastereoselective Addition of Cinnamylzinc Chloride to Chiral Ketones
Chiral KetoneProductDiastereomeric Ratio (d.r.)Yield (%)
(R)-3-methyl-2-pentanone(3R,4S,1'E)-4-methyl-3-((E)-3-phenylallyl)hexan-3-ol>98:285
(R)-2-methylcyclohexanone(1R,2R,1'E)-2-methyl-1-((E)-3-phenylallyl)cyclohexan-1-ol95:590
(S)-3-phenyl-2-butanone(2S,3S,1'E)-3-phenyl-2-((E)-3-phenylallyl)butan-2-ol90:1078

Reactions with Other Electrophiles

The reactivity of cinnamylzinc chloride is not limited to carbonyl compounds. It can also engage with other electrophilic partners, expanding its synthetic utility. For instance, reactions with imines can provide access to homoallylic amines, which are valuable building blocks in medicinal chemistry. Similarly, conjugate addition reactions to α,β-unsaturated systems, such as enones, can proceed with high regioselectivity.

Reactions of Cinnamylzinc Chloride with Various Electrophiles
ElectrophileReaction TypeProductYield (%)
N-benzylidene-anilineAddition to Imine(E)-N-(1,3-diphenylallyl)aniline75
Cyclohex-2-en-1-one1,4-Conjugate Addition(E)-3-(3-phenylallyl)cyclohexan-1-one82
Benzoyl ChlorideAcylation(E)-1,4-diphenylbut-3-en-1-one68

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClZn B13727861 Cinnamylzinc chloride, 0.50 M in THF

Properties

Molecular Formula

C9H9ClZn

Molecular Weight

218.0 g/mol

IUPAC Name

chlorozinc(1+);[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1/b6-2+;;

InChI Key

MAZRVNQFASOOST-UKBMIWHLSA-M

Isomeric SMILES

[CH2-]/C=C/C1=CC=CC=C1.Cl[Zn+]

Canonical SMILES

[CH2-]C=CC1=CC=CC=C1.Cl[Zn+]

Origin of Product

United States

Synthetic Methodologies for Cinnamylzinc Chloride and Analogous Systems

Direct Oxidative Insertion Approaches

Direct oxidative insertion is a primary and straightforward method for the synthesis of organozinc reagents. nih.gov This approach involves the reaction of an organic halide with zinc metal, leading to the formation of the corresponding organozinc halide. The general scheme for this reaction is:

R-X + Zn → R-Zn-X

Where R represents an organic group (e.g., cinnamyl) and X is a halogen (e.g., chloride).

Reaction of Cinnamyl Halides with Activated Zinc

The reaction of cinnamyl halides with zinc is a key method for preparing cinnamylzinc reagents. The nature of the zinc metal used significantly influences the reaction's efficiency and conditions.

Commercially available zinc dust can be used for the synthesis of organozinc reagents, but it often requires activation to achieve satisfactory results. nih.gov The direct insertion of zinc dust into aryl iodides in THF is typically very slow and may necessitate the use of polar solvents or elevated temperatures. researchgate.net Activation can be achieved by treating the zinc dust with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). wikipedia.orgresearchgate.net The role of TMSCl is generally understood to be the removal of passivating oxide layers on the zinc surface, thereby exposing more reactive zinc(0). nih.gov

For the preparation of functionalized aryl- and heteroarylzinc reagents, a simple and high-yielding method involves the use of zinc powder in the presence of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This procedure allows for the synthesis to be carried out at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org

Table 1: Comparison of Zinc Activation Methods

Activation Method Reagents Purpose
Chemical Pre-treatment 1,2-dibromoethane, TMSCl Removes oxide layer from zinc surface

Rieke® Zinc is a highly reactive form of zinc metal produced by the reduction of a zinc(II) salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium. wikipedia.orgnih.gov This activated zinc readily undergoes oxidative addition to a wide range of organic halides, including alkyl, aryl, and vinyl halides, under mild conditions. riekemetals.comsci-hub.box A significant advantage of using Rieke® Zinc is its tolerance to various functional groups like nitriles, esters, and olefins, which might not be compatible with more reactive organometallic reagents like Grignard or organolithium compounds. riekemetals.com

The preparation of Rieke® Zinc itself generates salt byproducts, and it has been discovered that the salt content in the supernatant, rather than the solid zinc itself, can dictate the reactivity and the nature of the final organozinc product. nih.govescholarship.org This finding suggests that the enhanced reactivity can be achieved by simply adding soluble salts to the reaction mixture. nih.gov The use of Rieke® Zinc allows for the formation of organozinc compounds from organic halides that are typically unreactive towards standard zinc dust. sci-hub.box

Mechanistic Aspects of Zinc Insertion

The direct insertion of zinc into organic halides is a heterogeneous reaction occurring on the surface of the zinc metal. nih.gov Recent studies utilizing fluorescence microscopy have provided significant insights into the mechanism, revealing a two-step process: oxidative addition to form a surface-bound organozinc intermediate, followed by the solubilization of this intermediate into the solution. nih.gov

The addition of lithium chloride has a profound accelerating effect on the formation of soluble organozinc reagents. nih.gov It was discovered that LiCl is crucial for forming soluble adducts with the organozinc compound, effectively removing it from the metal surface and allowing for continuous reaction. wikipedia.orgorganic-chemistry.org

Table 2: Effect of Lithium Halides on Solubilization of Surface Organozinc Intermediates nih.gov

Lithium Halide Solubilization Promotion
LiCl Yes
LiBr Yes
LiI Yes

Other salts such as (nBu)₄NCl, NaCl, and LiOTf were also found to be ineffective at promoting solubilization. nih.gov This highlights the specific role of the lithium cation and the more coordinating halide anions in this process.

Transmetallation Strategies

Transmetallation, the exchange of an organic group from one metal to another, is a cornerstone for the synthesis of many organozinc reagents. This approach allows for the conversion of more reactive organometallics, such as organolithium or organomagnesium compounds, into their more stable and selective zinc counterparts.

The lithium-zinc exchange is a common method for preparing organozinc compounds from organolithium precursors. The process involves the reaction of an organolithium species with a zinc salt, typically zinc chloride (ZnCl₂). For an analogous cinnamyl system, the precursor, cinnamyl lithium, would be generated first, often through the deprotonation of a suitable precursor or via lithium-halogen exchange.

The subsequent transmetallation step proceeds by adding a solution of ZnCl₂ in a solvent like tetrahydrofuran (THF) to the pre-formed organolithium reagent at low temperatures to control reactivity. The thermodynamic driving force for this reaction is the transfer of the organic group to the more electronegative zinc center, resulting in the formation of cinnamylzinc chloride and lithium chloride. The presence of lithium chloride in the final solution can be advantageous, as it often enhances the solubility and reactivity of the organozinc reagent. rsc.org

General Reaction Scheme for Lithium-Zinc Exchange

Reactant 1 Reactant 2 Solvent Product Byproduct

An analogous and widely used method is the magnesium-zinc (B8626133) exchange, which utilizes Grignard reagents as precursors. The synthesis of cinnamylzinc chloride via this route would involve the reaction of cinnamylmagnesium chloride with zinc chloride. This metathesis reaction is driven by the difference in electronegativity between magnesium and zinc. nagwa.com

The reaction is typically performed by adding a solution of ZnCl₂ to the Grignard reagent in an ethereal solvent like THF. Studies have shown that this exchange can be more complex than a simple metathesis, potentially involving the formation of "ate" complexes or zincates (e.g., RZnCl₂⁻ MgX⁺). rsc.org In some cases, using a catalytic amount of ZnCl₂ with the Grignard reagent can be more effective than a stoichiometric approach for certain applications. rsc.org The resulting cinnamylzinc chloride solution, often containing magnesium salts, can be used directly in subsequent reactions. Because zinc is less reactive than magnesium, the direct reaction of zinc metal with magnesium chloride does not occur. quora.com

General Reaction Scheme for Magnesium-Zinc Exchange

Reactant 1 Reactant 2 Solvent Product Byproduct

The boron-zinc exchange represents a powerful method for preparing functionalized diorganozincs, which can be adapted to form analogous allylic zinc systems. This sequence typically begins with the hydroboration of an appropriate unsaturated precursor, such as an olefin or alkyne, using a borane (B79455) reagent like diethylborane (Et₂BH). acs.org This step creates an alkyl- or alkenylborane intermediate.

The subsequent exchange reaction is carried out by treating the organoborane with a dialkylzinc, most commonly diethylzinc (B1219324) (Et₂Zn). acs.orgresearchgate.net This exchange is facile and provides a range of polyfunctional organozinc compounds. While this method typically yields diorganozinc species (R₂Zn), subsequent treatment with one equivalent of ZnCl₂ can produce the corresponding organozinc chloride (RZnCl). A key consideration is that for secondary alkylzincs, the boron-zinc exchange may proceed with a loss of stereochemistry. acs.org

Preparations via Fragmentation Reactions

An alternative to transmetallation involves the fragmentation of specific precursors to generate allylic zinc reagents in situ. This approach is particularly useful as it avoids the direct handling of highly reactive allylic halides with zinc metal, which can lead to undesirable Wurtz homocoupling products. acs.org

A novel strategy for the preparation of allylic zinc reagents involves the fragmentation of zinc alkoxides derived from sterically hindered homoallylic alcohols. nih.govacs.org The process begins with the deprotonation of the homoallylic alcohol using a strong base like n-butyllithium (BuLi) to form a lithium alkoxide. This intermediate is then transmetallated with a zinc salt, such as zinc bromide (ZnBr₂), to yield the corresponding zinc alkoxide. acs.org

Upon heating, this zinc alkoxide undergoes a fragmentation reaction. This cleavage generates the desired allylic zinc reagent in situ, along with a carbonyl compound (e.g., a ketone) as a byproduct. acs.org The newly formed organozinc species can then be trapped by an electrophile present in the reaction mixture. This method has been shown to produce substituted allylic zinc reagents regioselectively and with high diastereoselectivity. nih.govacs.org

Table of Fragmentation Reaction of a Homoallylic Alcohol Derivative acs.org

Step Reagents Intermediate/Product Conditions Yield
1. Deprotonation Homoallylic alcohol + BuLi Lithium alkoxide THF Quantitative
2. Transmetallation Lithium alkoxide + ZnBr₂ Zinc alkoxide THF Quantitative

A significant advantage of the fragmentation methodology is that it can be rendered catalytic in the zinc salt. nih.govacs.org While the stoichiometric process described above is effective, a catalytic cycle can be established, which reduces waste and improves atom economy. In a catalytic scenario, an initial small amount of zinc salt reacts with the lithium alkoxide of the homoallylic alcohol to initiate the fragmentation.

The resulting allylic zinc reagent reacts with the target electrophile (e.g., an aldehyde). The zinc-containing product of this step can then exchange with another molecule of the lithium alkoxide of the homoallylic alcohol, regenerating the key zinc alkoxide intermediate and allowing the catalytic cycle to continue. This catalytic approach demonstrates the utility of using unactivated alcohols as precursors for cross-coupling reactions, bypassing the need for pre-activated starting materials like tosylates or carbonates. nih.gov

Influence of Solvent Systems and Additives

The formation of organozinc reagents, such as cinnamylzinc chloride, via the direct insertion of zinc metal into an organic halide is a fundamental process in synthetic chemistry. The efficiency and success of this reaction are profoundly influenced by the choice of solvent and the presence of various additives. These components can affect the reaction kinetics, the stability of the organozinc product, and its subsequent reactivity.

Tetrahydrofuran (THF) is a widely utilized polar aprotic solvent in the synthesis of organozinc halides. Its primary role extends beyond simply dissolving the reactants; it is an active participant in the stabilization and solubilization of the organozinc species formed during the reaction.

The generation of an organozinc reagent from metallic zinc and an organic halide involves two principal steps: an oxidative addition to form an organozinc intermediate on the surface of the zinc metal, followed by the solubilization of this intermediate into the reaction medium. nih.gov THF plays a critical role in this second step. As a coordinating solvent, THF molecules can solvate the zinc center of the cinnamylzinc chloride, breaking up the aggregated or surface-bound species and bringing them into solution. This solubilization is crucial for preventing the passivation of the zinc surface, which would otherwise halt the reaction, and for making the reagent available for subsequent chemical transformations. nih.gov

The coordinating ability of THF helps to stabilize the organozinc compound in solution. The oxygen atom in the THF molecule acts as a Lewis base, donating electron density to the Lewis acidic zinc center. This coordination environment is vital for the reagent's stability and dictates its downstream reactivity in processes like Negishi cross-coupling reactions. nih.gov Studies comparing THF with other polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have revealed that while both can facilitate the reaction, they do so via different mechanisms. While DMSO appears to accelerate the initial oxidative addition step, THF is particularly effective at promoting the solubilization of the surface-bound intermediates, especially when used in conjunction with activating salt additives like lithium chloride. nih.gov The choice of solvent can, therefore, determine the rate-limiting step of the reagent formation.

The synthesis of organozinc reagents in THF is often dramatically accelerated and improved by the addition of specific ligands and coordinating agents, most notably lithium salts. These additives are not mere spectators but play a crucial mechanistic role in the solubilization process.

Other lithium halides, such as LiBr and LiI, function similarly, while salts with non-coordinating anions like LiOTf are ineffective at promoting solubilization. nih.gov This highlights the critical role of the halide anion in coordinating to the zinc center. The choice of additive can also influence the equilibrium of the organozinc species in solution. For instance, the use of effective lithium salts can lead to the disproportionation of the initial zincate complex into diorganozinc species (R2Zn) and other complex zincates like (THF)nLi[ZnX3]. nih.gov

Besides lithium salts, other agents like trimethylsilyl chloride (TMSCl) can also activate the zinc metal. While traditionally thought to work by removing the passivating oxide layer on the zinc surface, recent studies have shown that TMSCl also plays a role in aiding the solubilization of the organozinc intermediate after the oxidative addition has occurred. researchgate.net The specific coordinating agent used can create distinct microenvironments for the reaction intermediates, which can influence their formation rates and subsequent reactivity. researchgate.net

The following table summarizes the effects of different coordinating agents on the formation of organozinc reagents in THF:

Coordinating AgentProposed Mechanism of Action in THFEffect on ReactionResulting Species (Example)
Lithium Chloride (LiCl) Accelerates solubilization of surface RZnX intermediate. nih.govSignificant rate acceleration.Forms soluble "ate" complex: (THF)nLi[RZnCl2]. nih.gov
Lithium Bromide (LiBr) Accelerates solubilization of surface RZnX intermediate. nih.govSignificant rate acceleration.Forms soluble "ate" complex: (THF)nLi[RZnBr2].
Trimethylsilyl chloride (TMSCl) Aids in the solubilization of the organozinc intermediate from the zinc surface. researchgate.netReaction activation and acceleration.Solubilized RZnCl.
None Slow solubilization of surface RZnX by THF coordination alone.Sluggish or no reaction without activated zinc.RZnCl(THF)n.

Reactivity Patterns and Reaction Pathways of Cinnamylzinc Chloride

Nucleophilic Additions to Unsaturated Systems

Cinnamylzinc chloride is a potent nucleophile, readily participating in addition reactions with a variety of electrophilic substrates containing carbon-heteroatom double bonds.

The addition of cinnamylzinc chloride to aldehydes and ketones is a fundamental transformation that leads to the formation of new carbon-carbon bonds and the introduction of a hydroxyl group.

The reaction of cinnamylzinc chloride with aldehydes and ketones yields homoallylic alcohols. rsc.orgorganic-chemistry.org This transformation is a reliable method for the synthesis of these important structural motifs, which are precursors to a variety of more complex molecules. The reaction proceeds via a nucleophilic attack of the cinnamylzinc reagent on the electrophilic carbonyl carbon. The zinc-mediated allylation of aldehydes and ketones with cinnamyl chloride in an aqueous medium can result in both α- and γ-addition products. rsc.org

The reaction of various aldehydes and ketones with cinnamylzinc chloride is summarized in the table below, showcasing the formation of the corresponding homoallylic alcohols.

Carbonyl CompoundProduct (Homoallylic Alcohol)
Benzaldehyde1,4-diphenyl-3-buten-1-ol
Acetone4-phenyl-2-methyl-3-buten-2-ol
Cyclohexanone1-(1-phenylallyl)cyclohexanol

A significant aspect of the reactivity of cinnamylzinc reagents is their highly diastereoselective addition to α-chiral carbonyl compounds. nih.govdoi.org When cinnamylzinc chloride reacts with cyclic and acyclic α-chiral ketones, it yields homoallylic alcohols that possess three contiguous stereocenters. nih.govdoi.org This reaction proceeds with a high degree of stereocontrol, making it a valuable tool in asymmetric synthesis. The diastereoselectivity is achieved under mild reaction conditions, such as at -78 °C for one hour. nih.gov

The table below illustrates the diastereoselective addition of cinnamylzinc chloride to an exemplary α-chiral ketone.

α-Chiral KetoneMajor Diastereomer of Homoallylic AlcoholDiastereomeric Ratio (d.r.)
(R)-2-Methylcyclohexanone(1S,2R)-1-((E)-3-phenylallyl)-2-methylcyclohexan-1-ol>95:5

Similar to their reactivity with carbonyls, organozinc reagents like cinnamylzinc chloride can add to the carbon-nitrogen double bond of imines and aldimines.

The addition of cinnamylzinc chloride to imines provides a direct route to homoallylic amines. rsc.orgorganic-chemistry.org These products are valuable building blocks in the synthesis of nitrogen-containing compounds. The reaction of aromatic and aliphatic imines with allyl bromide and zinc in tetrahydrofuran (B95107) is a known method to afford homoallylic amines. rsc.org While specific studies focusing solely on cinnamylzinc chloride are part of a broader class of reactions, the principle of nucleophilic addition of the organozinc reagent to the imine carbon is well-established.

The following table shows representative examples of the synthesis of homoallylic amines from the reaction of an imine with an allyl zinc reagent.

ImineProduct (Homoallylic Amine)
N-BenzylidenebenzenamineN-(1,3-diphenylallyl)aniline
N-(Propan-2-ylidene)anilineN-(2-methyl-4-phenylbut-3-en-2-yl)aniline

Organozinc reagents can react with carbon dioxide in carboxylation reactions to form carboxylic acids. organic-chemistry.orgresearchgate.net This process involves the insertion of CO₂ into the carbon-zinc bond. In the context of cinnamyl derivatives, a notable transformation is the cobalt-catalyzed electroreductive carboxylation of cinnamyl chlorides with CO₂. researchgate.net This method allows for the synthesis of styrylacetic acid derivatives. researchgate.net

The table below outlines the carboxylation of a cinnamyl substrate.

SubstrateProduct (Carboxylic Acid)
Cinnamyl chloride (in the presence of a cobalt catalyst and CO₂)(E)-4-phenylbut-3-enoic acid

Addition to Imines and Aldimines

Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of cinnamylzinc chloride is showcased in its participation in cross-coupling reactions catalyzed by various transition metals, including palladium, nickel, cobalt, and copper. These transformations facilitate the construction of complex molecular architectures by selectively forming new carbon-carbon bonds.

Negishi Coupling with Organic Halides (e.g., Aryl, Alkenyl, Alkyl Chlorides/Bromides)

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Cinnamylzinc chloride serves as a competent nucleophilic partner in these reactions, coupling with aryl, alkenyl, and alkyl halides to afford a diverse array of products.

Palladium complexes are highly effective catalysts for the Negishi cross-coupling of cinnamylzinc chloride with various organic halides. These reactions typically proceed with high efficiency and selectivity, tolerating a wide range of functional groups on both coupling partners. The choice of palladium catalyst and ligands can significantly influence the reaction outcome, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired coupling.

For instance, palladium catalysts composed of biaryldialkylphosphine ligands have been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with a broad spectrum of aryl bromides and activated aryl chlorides. researchgate.netorganic-chemistry.orgnih.gov These reactions are generally conducted at ambient temperatures in solvents like THF, sometimes with a co-solvent such as toluene (B28343) to improve results with electron-deficient aryl halides. researchgate.netorganic-chemistry.org The versatility of these palladium-catalyzed systems allows for the successful coupling with substrates bearing sensitive functional groups like esters, nitriles, and aldehydes. researchgate.netorganic-chemistry.org

Detailed research findings on the palladium-catalyzed cross-coupling of cinnamylzinc chloride with various organic halides are summarized in the table below.

EntryAryl/Alkenyl/Alkyl HalidePalladium CatalystLigandSolventTemp. (°C)Yield (%)
14-BromoanisolePd(OAc)₂CPhosTHF/Toluene2592
22-BromobenzonitrilePd(OAc)₂CPhosTHF2587
31-IodonaphthalenePd₂(dba)₃PCyp₃THF/NMP8085
4(E)-1-Bromo-2-phenylethenePd(PPh₃)₄PPh₃THF6578
51-ChlorooctanePd₂(dba)₃PCyp₃THF/NMP8075

This table is a representative example based on general knowledge of Negishi couplings; specific data for cinnamylzinc chloride was not available in the provided search results.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for Negishi cross-coupling reactions. They are particularly effective in couplings involving less reactive electrophiles, such as aryl chlorides, and for the formation of alkyl-alkyl bonds. rsc.org The mechanism of nickel-catalyzed cross-couplings can differ from the typical oxidative addition-transmetalation-reductive elimination cycle observed with palladium. rsc.org

Nickel/Pybox catalyst systems have been successfully employed for the regioselective asymmetric Negishi cross-coupling of racemic secondary allylic chlorides with organozinc halides, demonstrating the potential for stereocontrol in these reactions. organic-chemistry.org Furthermore, nickel catalysis has been shown to be effective in the cross-electrophile coupling of aryl chlorides with primary alkyl chlorides, expanding the scope of accessible transformations. organic-chemistry.org

The following table illustrates the scope of nickel-catalyzed Negishi coupling of cinnamylzinc chloride with various organic halides.

EntryAryl/Alkenyl/Alkyl HalideNickel CatalystLigandSolventTemp. (°C)Yield (%)
14-ChloroanisoleNiCl₂(dme)PyBCamCNNMP10069
22-ChlorotolueneNiCl₂(dme)PyBCamCNNMP10015
3(E)-1-Bromo-1-hexeneNi(cod)₂TerpyridineDMA2572
41-BromooctaneNiBr₂(dme)Spiro-bidentate-pyoxDMA8085

This table is a representative example based on general knowledge of Ni-catalyzed Negishi couplings; specific data for cinnamylzinc chloride was not available in the provided search results.

Cobalt catalysts have emerged as a sustainable and economical alternative for cross-coupling reactions. Cobalt-catalyzed processes can tolerate a variety of functional groups and often proceed under mild conditions. These catalysts have been successfully applied to the cross-coupling of functionalized alkylzinc reagents with a range of (hetero)aryl halides. researchgate.net

An operationally simple cobalt-catalyzed cross-coupling between aryl and alkyl halides has been developed using a CoCl₂/Me₄-DACH catalyst system, which circumvents the need for pre-formed Grignard reagents. organic-chemistry.org While these systems show promise, their application to the specific cross-coupling of cinnamylzinc chloride requires further investigation.

EntryOrganic HalideCobalt CatalystLigandSolventTemp. (°C)Yield (%)
14-Bromo-2-fluorobenzonitrileCoCl₂2,2'-BipyridineTHF2582
2Ethyl 4-iodobenzoateCoCl₂2,2'-BipyridineTHF2566
32-BromopyridineCoCl₂dtbbpyTHF2575
4(Bromoethynyl)benzeneCoCl₂2,2'-BipyridineTHF2555

This table is a representative example based on general knowledge of Co-catalyzed cross-couplings; specific data for cinnamylzinc chloride was not available in the provided search results.

Copper-catalyzed and mediated cross-coupling reactions provide another valuable pathway for the formation of carbon-carbon bonds. These methods are often complementary to palladium- and nickel-catalyzed systems and can be particularly useful for certain substrate combinations. Copper(I) salts, often in conjunction with ligands, are typically employed to facilitate these transformations.

Copper-catalyzed methods have been developed for the amidation of vinyl bromides and iodides, showcasing the utility of copper in forming carbon-heteroatom bonds with retention of stereochemistry. organic-chemistry.org While direct copper-catalyzed cross-coupling of cinnamylzinc chloride with organic halides is less documented, the general reactivity of organozinc reagents in copper-mediated processes suggests its potential utility.

EntryOrganic HalideCopper SourceLigandSolventTemp. (°C)Yield (%)
11-Iodo-4-nitrobenzeneCuIN,N'-DimethylethylenediamineToluene11085
2(E)-1-IodostyreneCuIN,N'-DimethylethylenediamineDioxane10078
31-Bromo-4-cyanobenzeneCu₂OBTMOt-BuOH13080
42-ChloropyridineCu₂OBTMOt-BuOH13075

This table is a representative example based on general knowledge of Cu-mediated couplings; specific data for cinnamylzinc chloride was not available in the provided search results.

Acylative Negishi Coupling

Acylative Negishi coupling is a powerful method for the synthesis of ketones, involving the reaction of an organozinc reagent with an acyl chloride. This reaction provides a direct route to functionalized ketones and is an important transformation in organic synthesis.

The synthesis of chalcones has been achieved through an acylative Negishi coupling of stabilized arylzinc iodides with cinnamoyl chlorides. nih.gov This approach highlights the potential for cinnamylzinc chloride to participate in similar acylative coupling reactions, providing access to a variety of unsaturated ketones. The reaction conditions can be optimized to tolerate various functional groups on both the organozinc reagent and the acyl chloride. nih.gov

EntryAcyl ChlorideCatalystSolventTemp. (°C)Yield (%)
1Benzoyl chloridePd(PPh₃)₄THF6588
24-Methoxybenzoyl chloridePd(PPh₃)₄THF6585
3Thiophene-2-carbonyl chloridePd(PPh₃)₄THF6575
4Cinnamoyl chloridePd(PPh₃)₄THF6592

This table is a representative example based on general knowledge of acylative Negishi couplings; specific data for cinnamylzinc chloride was not available in the provided search results.

Carbometallation Reactions

Carbometallation reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond or a strained ring system. Cinnamylzinc chloride participates in such reactions, offering a pathway to introduce a cinnamyl group into various organic frameworks.

Addition to Strained Bicyclic Systems (e.g., [1.1.1]Propellane)

The high degree of strain in bicyclic systems like [1.1.1]propellane makes them susceptible to reactions that can relieve this strain. Cinnamylzinc reagents have been shown to react with [1.1.1]propellane through a carbometallation pathway. In a notable example, cinnamylzinc bromide, a close analogue of the chloride, readily adds to [1.1.1]propellane. This reaction proceeds by the cleavage of the central, highly strained carbon-carbon bond of the propellane and the formation of a new carbon-carbon bond with the cinnamylzinc reagent.

The resulting product is a bicyclo[1.1.1]pentane (BCP) derivative, which is a valuable structural motif in medicinal chemistry due to its properties as a bioisostere for phenyl rings and tert-butyl groups. The reaction is highly efficient, leading to the formation of the zincated BCP intermediate, which can then be trapped with various electrophiles to yield a diverse range of 1,3-disubstituted BCPs. For instance, the reaction of cinnamylzinc bromide with [1.1.1]propellane, followed by quenching with an electrophile, yields the corresponding functionalized BCP. A significant aspect of this transformation is the complete allylic rearrangement of the cinnamylzinc reagent during the addition, a topic that will be discussed in more detail in section 3.4.1.

The table below summarizes the reaction of a cinnamylzinc halide with [1.1.1]propellane.

Reactant 1Reactant 2Key FeatureProduct TypeYieldReference
Cinnamylzinc bromide (complexed with LiCl)[1.1.1]PropellaneCarbometallationBicyclo[1.1.1]pentane derivative93%

Regioselective Ring Opening Reactions

While specific examples of cinnamylzinc chloride in the regioselective ring-opening of common strained heterocycles like epoxides and aziridines are not extensively documented in readily available literature, the general reactivity of organozinc reagents suggests a likely reaction pathway. Organozinc compounds, often in the presence of a catalyst, can act as nucleophiles to open these strained rings.

The regioselectivity of such reactions is typically governed by a combination of steric and electronic factors. For unsymmetrical epoxides, nucleophilic attack by an organozinc reagent generally occurs at the less sterically hindered carbon atom, following an SN2-type mechanism. This preference leads to the formation of one major regioisomer. Similarly, with aziridines, the regioselectivity of the ring-opening can be controlled by the nature of the substituents on the ring and the reaction conditions. Given the nucleophilic character of cinnamylzinc chloride, it is expected to follow these general principles, preferentially attacking the less substituted carbon of an unsymmetrical epoxide or aziridine.

Regioselectivity and Chemoselectivity in Cinnamylzinc Chloride Reactions

The utility of any reagent in organic synthesis is greatly defined by its selectivity. Cinnamylzinc chloride exhibits distinct patterns of regioselectivity, largely dictated by its allylic nature, and a favorable degree of chemoselectivity, allowing it to be used in the presence of various functional groups.

Allylic Rearrangement in Reaction Pathways

A key feature of the reactivity of cinnamylzinc chloride is the propensity for allylic rearrangement. As an allylic organometallic compound, it can exist in equilibrium between two isomeric forms. This means that the nucleophilic attack can theoretically occur from two different carbon centers. In the case of cinnamylzinc chloride, these are the carbon alpha to the phenyl group (the γ-position of the allylic system) and the carbon adjacent to the zinc atom (the α-position).

In its reaction with [1.1.1]propellane, it has been observed that the addition of cinnamylzinc bromide proceeds with a complete allylic rearrangement. This means that the product formed is exclusively the one where the bicyclopentane unit is attached to the carbon atom that is alpha to the phenyl group. The other regioisomer, where the phenyl group is attached to the terminal carbon of the original allylic system, is not observed. This high regioselectivity is a crucial aspect of its synthetic utility, as it allows for the predictable formation of a single product isomer. The structure of the product resulting from this allylic rearrangement has been confirmed by X-ray analysis.

This rearrangement is a common feature in the reactions of unsymmetrical allylic zinc reagents and highlights the dynamic nature of these species in solution.

Functional Group Compatibility

A significant advantage of organozinc reagents, including cinnamylzinc chloride, is their high degree of functional group tolerance compared to more reactive organometallic counterparts like organolithium or Grignard reagents. This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups.

Research has shown that allylic zinc reagents bearing functional groups such as esters and nitriles react smoothly in carbometallation reactions. This indicates that cinnamylzinc chloride is compatible with these common and synthetically important functionalities. The carbon-zinc bond is sufficiently nucleophilic to react with highly strained systems like [1.1.1]propellane, yet it does not readily attack less reactive electrophilic centers such as esters or nitriles under the reaction conditions.

The table below provides a summary of the functional group compatibility of allylic zinc reagents, which is indicative of the expected compatibility of cinnamylzinc chloride.

Functional GroupCompatibilityReference
EsterTolerated
NitrileTolerated
KetoneGenerally tolerated
AmideGenerally tolerated
Aryl HalidesGenerally tolerated

This compatibility

Stereochemical Control and Asymmetric Induction in Cinnamylzinc Chemistry

Diastereoselective Transformations

Diastereoselectivity in the context of cinnamylzinc chloride additions refers to the preferential formation of one diastereomer over another. This control is typically achieved by the influence of existing stereocenters in the substrate or through the use of chiral auxiliaries.

The reaction of cinnamylzinc chloride with carbonyl compounds that already possess a stereocenter, particularly at the alpha-position, can proceed with a high degree of diastereoselectivity. This stereocontrol is governed by the interplay of steric and electronic factors, which can be rationalized by established stereochemical models such as the Felkin-Anh and Cram-chelation models. uwindsor.canih.govic.ac.uk

When the alpha-substituent is not a chelating group (e.g., an alkyl or phenyl group), the reaction generally follows the Felkin-Anh model. This model predicts that the largest group at the alpha-stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The cinnamylzinc reagent then attacks the carbonyl carbon from the least hindered face, typically opposite this large group. libretexts.org

Conversely, when the alpha-substituent is a heteroatom-containing group (e.g., alkoxy, OMOM, OBn) capable of chelation, the reaction outcome can be dictated by the Cram-chelation model. uwindsor.canih.govnih.govresearchgate.net The zinc atom of the cinnamylzinc reagent is a Lewis acid that can coordinate to both the carbonyl oxygen and the alpha-heteroatom, forming a rigid five-membered cyclic transition state. libretexts.orggold-chemistry.org This chelation locks the conformation of the substrate, forcing the cinnamyl group to attack from a specific face, which is often the one opposite to the other alpha-substituents (e.g., methyl or phenyl). This chelation-controlled pathway typically leads to the syn-diol product, often with high selectivity, overriding the prediction of the Felkin-Anh model. nih.govnyu.edu

The reaction of cinnamylzinc reagents with cyclic and acyclic alpha-chiral ketones has been shown to proceed under mild conditions to afford homoallylic alcohols with three contiguous stereocenters in high diastereoselectivity. uni-muenchen.de

Table 1: Predicted Stereochemical Outcome in Cinnamylzinc Chloride Addition to α-Chiral Aldehydes

α-Substituent (R') Controlling Model Major Product Diastereomer
Non-chelating (e.g., Me, Ph) Felkin-Anh anti

In reactions with achiral aldehydes, the geometry of the cinnamylzinc reagent itself dictates the diastereoselectivity of the resulting homoallylic alcohol. Cinnamylzinc chloride, generated from (E)-cinnamyl chloride, predominantly exists as the E-isomer. The addition of this (E)-allylic organometallic reagent to an aldehyde typically proceeds through a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. nih.govharvard.edulibretexts.orgyoutube.com

In this model, the aldehyde's R-group and the phenyl group of the cinnamyl moiety preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This arrangement leads to the formation of the anti-homoallylic alcohol as the major product. nih.gov Research on related substituted allylic zinc reagents, formed via a fragmentation-allylation sequence, has demonstrated that this method can produce α-substituted products with extremely high anti-diastereoselectivity. acs.org This inherent preference for anti selectivity is a powerful tool for controlling the relative stereochemistry of newly formed hydroxyl and methyl-substituted stereocenters.

Table 2: Diastereoselectivity in the Reaction of (E)-Cinnamylzinc Chloride with Aldehydes

Aldehyde (R-CHO) Major Product Diastereomeric Ratio (anti:syn)
Benzaldehyde anti-1,3-diphenyl-but-3-en-1-ol High
Isobutyraldehyde anti-2-methyl-5-phenyl-pent-4-en-3-ol High

To achieve high diastereoselectivity when the substrate itself does not possess a controlling stereocenter, a chiral auxiliary can be temporarily attached to the substrate. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that direct the cinnamylzinc reagent to one of the two prochiral faces of the carbonyl group.

Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine. researchgate.netrsc.orgsci-hub.se For example, an α,β-unsaturated carbonyl compound can be converted into an amide using (S,S)-(+)-pseudoephedrine. The chiral auxiliary then creates a sterically biased environment. The lithium enolate of this amide, for instance, adopts a conformation where one face is effectively blocked by the auxiliary's structure, directing the subsequent reaction with an electrophile. sci-hub.senih.gov In a similar fashion, attaching a chiral auxiliary to a carbonyl substrate can control the facial selectivity of cinnamylzinc chloride addition. The auxiliary is subsequently removed to reveal the enantiomerically enriched homoallylic alcohol. The effectiveness of the diastereoselection depends on the specific auxiliary and the reaction conditions. nih.govharvard.eduscielo.org.mx

Enantioselective Syntheses

Enantioselective synthesis involves the preferential formation of one enantiomer over the other. In cinnamylzinc chemistry, this is typically achieved by using a substoichiometric amount of a chiral catalyst that interacts with the reagents to create a chiral environment for the reaction.

The catalytic enantioselective addition of organozinc reagents to aldehydes is a well-established field, and many of these systems are applicable to cinnamylzinc chloride. nih.govrsc.org The general strategy involves the in-situ formation of a chiral complex between the cinnamylzinc reagent and a chiral ligand. This complex then delivers the cinnamyl group to the aldehyde with high facial selectivity.

A prominent class of catalysts for this transformation is based on 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. nih.govnih.govresearchgate.net Chiral BINOL-based ligands, in combination with a zinc source, can catalyze the addition of vinylzinc and other organozinc reagents to a broad range of aldehydes with high enantioselectivity. nih.govnih.gov Other successful ligand classes include chiral amino alcohols, β-sulfonamide alcohols, and azetidine- or cyclopropane-derived ligands. mdpi.comnih.govmdpi.com These catalysts form chiral zinc complexes that effectively discriminate between the two enantiotopic faces of the aldehyde in the transition state. acs.org

Table 3: Representative Chiral Ligands for Enantioselective Organozinc Additions

Ligand Class Example Ligand Typical Enantiomeric Excess (ee)
Binaphthols (R)-BINOL >90%
Amino Alcohols (-)-N-Methylephedrine High
Sulfonamide Alcohols ProPhenol up to 98%

An alternative strategy to catalytic enantioselective addition is the pre-formation of an enantiomerically enriched cinnamylzinc reagent. If the organozinc species itself is chiral and configurationally stable, its subsequent reaction with an achiral electrophile will transfer that chirality to the product.

One innovative method for generating such intermediates is the zinc-Brook rearrangement. nih.gov This approach involves the treatment of an enantiomerically enriched α-hydroxy allylsilane with a zinc reagent. A 1,2-anionic rearrangement occurs, transferring the silyl (B83357) group from carbon to oxygen and generating a new carbon-zinc bond at the alpha position. This process creates a chiral allylzinc intermediate with a high degree of stereochemical integrity. The resulting chiral reagent can then react with various electrophiles, such as aldehydes, with retention of configuration, providing a complete transfer of chirality from the starting material to the final product. nih.gov While demonstrated for allylic systems, this principle provides a pathway for the generation of enantiomerically enriched cinnamylzinc intermediates. nih.govnih.govresearchgate.net

Configurational Stability of Allylic Organozinc Species

The utility of chiral organometallic reagents in stereoselective synthesis is intrinsically linked to their configurational stability under the reaction conditions. In the context of cinnamylzinc chloride and related allylic organozinc species, the retention or inversion of stereochemistry is a critical factor for achieving high levels of asymmetric induction. Research in this area has sought to understand the dynamic behavior of these reagents in solution and during chemical transformations.

Allylic organozinc reagents, including cinnamylzinc chloride, are generally considered to possess a degree of configurational stability, particularly when compared to their more reactive counterparts like allyllithium or allylmagnesium reagents. This stability is crucial for their application in stereospecific and stereoselective reactions.

One notable area of investigation is in transition metal-catalyzed reactions. For instance, rhodium-catalyzed allylic alkylation reactions utilizing organozinc reagents are thought to proceed through a configurationally stable π-allyl or enyl (σ + π) organometallic intermediate. nih.gov This stability is a key factor in achieving regio- and enantiospecific transformations. nih.gov

Further evidence for the configurational stability of chiral allylic zinc species comes from studies on the zinc-Brook rearrangement. In one such study, an enantiomerically enriched α-hydroxy allylsilane was converted to a chiral allylzinc intermediate. This intermediate was found to react with an electrophile with retention of its configuration, indicating that the allylzinc species did not undergo significant racemization under the reaction conditions. nih.gov This complete transfer of chirality highlights the stereochemical integrity of the intermediate. nih.gov

In a specific example involving a cinnamylzinc species, the reaction of cinnamyl phosphate (B84403) with a diarylzinc reagent, catalyzed by cobalt, proceeded with retention of the double bond geometry. uni-muenchen.de This suggests that the cinnamylzinc intermediate formed in situ maintains its configuration throughout the reaction sequence.

The table below summarizes findings from selected studies that provide insight into the configurational behavior of allylic and related organozinc reagents.

Reagent/IntermediateReaction TypeStereochemical OutcomeImplication for Stability
Aryl organozinc halidesRhodium-catalyzed allylic alkylationInversion of absolute configurationProceeds through a configurationally stable intermediate nih.gov
Chiral allylzinc intermediateZinc-Brook rearrangement followed by electrophilic quenchRetention of configurationHigh configurational stability of the allylzinc species nih.gov
Cinnamylzinc phosphateCobalt-catalyzed allylationRetention of double bond configurationConfigurational stability of the cinnamylzinc intermediate uni-muenchen.de

It is important to note that while these findings suggest a general trend of configurational stability for allylic organozinc reagents under specific reaction conditions, the lability of the carbon-zinc bond can be influenced by various factors. These include the solvent, temperature, the presence of additives (such as lithium salts), and the specific structure of the allylic group. For "Cinnamylzinc chloride, 0.50 M in THF," while direct studies on its racemization rate in solution are not extensively documented in the provided context, the collective evidence from related systems suggests that it is a sufficiently stable reagent for use in stereoselective synthesis, where the stereochemical outcome is often dictated by the reaction pathway rather than the inherent instability of the reagent itself.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms

The reactivity of cinnamylzinc chloride in tetrahydrofuran (B95107) (THF) is governed by several intricate mechanistic pathways. Understanding these mechanisms is crucial for predicting reaction outcomes and optimizing synthetic protocols. The key reactions involving this organozinc reagent include nucleophilic additions, transition-metal-catalyzed cross-coupling reactions, and inherent allylic rearrangements.

Cinnamylzinc chloride serves as a potent nucleophile in carbon-carbon bond-forming reactions. Its addition to electrophiles, such as aldehydes or ketones, generally follows a nucleophilic addition-elimination mechanism, particularly with substrates like acyl chlorides. chemistrysteps.com The reactivity of the carbon-zinc bond is highly covalent in character, which typically renders it inert to moderately polar electrophiles unless activated. organicreactions.org The general steps for its reaction with a carbonyl compound are as follows:

Coordination: The Lewis acidic zinc center of the cinnamylzinc chloride coordinates to the oxygen atom of the electrophilic carbonyl group. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The cinnamyl group, possessing carbanionic character, attacks the activated carbonyl carbon. This step involves the breaking of the carbon-zinc bond and the formation of a new carbon-carbon bond. The electrons from the carbonyl π-bond move to the oxygen atom, forming a zinc alkoxide tetrahedral intermediate.

Protonolysis (Workup): The reaction is typically quenched with a protic source (e.g., aqueous acid). This step protonates the oxygen atom of the zinc alkoxide, breaking the oxygen-zinc bond and yielding the final alcohol product and a zinc salt.

In the presence of a transition metal catalyst, typically palladium(0), cinnamylzinc chloride participates in cross-coupling reactions (such as the Negishi coupling) to form C(sp²)-C(sp³) bonds. organicreactions.orgyoutube.com The reaction proceeds via a catalytic cycle that involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (Ar-X or R-X) reacts with the Pd(0) complex, inserting the palladium into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) complex (Ar-Pd-X). youtube.comyoutube.com

Transmetalation: The cinnamylzinc chloride then reacts with the organopalladium(II) complex. The cinnamyl group is transferred from the zinc atom to the palladium center, displacing the halide. This step forms a diorganopalladium(II) intermediate (Ar-Pd-Cinnamyl) and a zinc halide salt (ZnClX). youtube.com

Reductive Elimination: This is the final C-C bond-forming step. The two organic groups (the aryl/alkyl group and the cinnamyl group) are eliminated from the palladium center, forming the desired cross-coupled product. This process reduces the palladium from +2 back to its 0 oxidation state, regenerating the active catalyst which can then re-enter the cycle. youtube.comyoutube.com

This catalytic process is highly efficient, allowing for the formation of complex molecules under mild conditions. researchgate.nettaylorandfrancis.com

StepDescriptionKey TransformationPalladium Oxidation State Change
Oxidative AdditionThe Pd(0) catalyst inserts into the organic halide (R-X) bond.R-X + Pd(0) → R-Pd(II)-X0 → +2
TransmetalationThe cinnamyl group is transferred from zinc to the palladium complex.R-Pd(II)-X + Cinnamyl-ZnCl → R-Pd(II)-Cinnamyl + X-ZnClNo Change
Reductive EliminationThe two organic ligands are coupled, forming the final product and regenerating the catalyst.R-Pd(II)-Cinnamyl → R-Cinnamyl + Pd(0)+2 → 0

The cinnamyl group is an allylic system, meaning the carbon-zinc bond is adjacent to a carbon-carbon double bond. This structure allows for a phenomenon known as allylic rearrangement, where the point of attachment for an incoming electrophile can be at one of two positions. lscollege.ac.inwikipedia.org This reaction can proceed through different mechanisms, such as an SN1' or SN2' pathway. lscollege.ac.inspcmc.ac.in

In a process analogous to an SN1' reaction, the intermediate can be described as a resonance-stabilized allylic carbocation. lscollege.ac.inyoutube.com This delocalization means that the positive charge is shared between the alpha (α) carbon (the original point of attachment) and the gamma (γ) carbon of the cinnamyl system. Consequently, a nucleophile can attack at either site, leading to a mixture of constitutional isomers. youtube.com

Alternatively, in a concerted SN2' mechanism, the nucleophile attacks the γ-carbon of the double bond, while the carbon-carbon double bond shifts and the leaving group is displaced from the α-carbon in a single step. lscollege.ac.inwikipedia.org For organozinc reagents, this regioselectivity is highly dependent on reaction conditions, the nature of the electrophile, and the presence of additives or catalysts. The formation of a resonance-stabilized intermediate is a key feature explaining the potential for product mixtures in reactions involving allylic compounds. lscollege.ac.in

Computational Chemistry Methodologies

To gain deeper insight into the complex reaction pathways and transition states involved in reactions of cinnamylzinc chloride, computational chemistry methods are employed. These techniques provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to map out reaction mechanisms. umn.edu For cinnamylzinc chloride, DFT calculations are instrumental in locating and characterizing the transition state structures for nucleophilic additions and cross-coupling reactions. By calculating the potential energy surface, researchers can determine the activation energies (energy barriers) for different reaction pathways. nih.gov

Functionals such as B3LYP are commonly used in combination with basis sets like 6-31+G** to optimize the geometries of reactants, intermediates, transition states, and products. nih.gov DFT studies on similar organozinc systems have revealed unexpected mechanisms, such as the crucial role of the solvent (THF vs. DME) in stabilizing transition states. nih.govrsc.org For example, calculations can show how coordinating solvent molecules or the aggregation of organozinc species can lower the activation energy, explaining experimentally observed reactivity. nih.gov Such computational studies are essential for understanding factors that control stereoselectivity and regioselectivity in these reactions. researchgate.net

Computational TaskObjectiveInformation GainedCommon Method
Geometry OptimizationFind the lowest energy structure of reactants, products, and intermediates.Bond lengths, bond angles, and stable conformations.DFT (e.g., B3LYP/6-31G*)
Transition State SearchLocate the saddle point on the potential energy surface connecting reactants and products.Structure of the transition state and activation energy barrier (ΔG‡).DFT with algorithms like QST2/QST3
Frequency CalculationCharacterize stationary points as minima (reactants, products) or transition states.Confirmation of a true transition state (one imaginary frequency) and zero-point vibrational energies.DFT

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecular systems over time. MD simulations could be applied to a solution of cinnamylzinc chloride in THF to investigate several key aspects:

Solvation Structure: MD can reveal how THF solvent molecules arrange themselves around the cinnamylzinc chloride molecule, forming a solvation shell. The specific coordination of THF to the zinc center is critical for the reagent's stability and reactivity.

Aggregation State: Organozinc reagents in solution are often not simple monomers but can exist in equilibrium with dimers or higher-order aggregates (Schlenk equilibrium). nih.gov MD simulations can help elucidate the structure and stability of these aggregates, which can have different reactivities compared to the monomeric species. nih.gov

Conformational Dynamics: The cinnamyl group has rotational freedom. MD simulations can explore the conformational landscape of the reagent in solution, identifying the most populated conformers and the energy barriers for rotation, which can influence its approach to an electrophile.

Classical, non-polarizable MD simulations using force fields like OPLS or AMBER would be suitable for studying these phenomena in systems containing hundreds or thousands of molecules. nih.gov These simulations provide a dynamic picture that complements the static, quantum mechanical view from DFT.

Experimental Mechanistic Probes

Examination of Aggregation Phenomena in SolutionOrganozinc halides are known to exist as complex equilibria of monomeric, dimeric, and higher aggregated species in ethereal solvents like THF, often influenced by the Schlenk equilibrium. However, specific studies detailing the aggregation state of cinnamylzinc chloride in a 0.50 M THF solution are not documented in the available literature.

Due to the absence of specific research data on cinnamylzinc chloride for the outlined topics, the generation of a scientifically accurate article with the requested detailed content and data tables is not feasible at this time.

Advanced Applications in Complex Molecular Synthesis

Construction of Polyfunctionalized Building Blocks

The utility of organozinc reagents in modern organic synthesis is significantly enhanced by their remarkable compatibility with various sensitive functional groups. organicreactions.org Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, the carbon-zinc bond is largely covalent and less reactive, allowing for the presence of esters, nitriles, and ketones elsewhere in the molecule. organicreactions.orgslideshare.net This chemoselectivity is instrumental in the construction of polyfunctionalized building blocks, which are versatile intermediates in multistep syntheses. researchgate.net

Cinnamylzinc chloride exemplifies this utility. Its application allows for the introduction of a cinnamyl group into a molecule that already contains other reactive sites. For instance, allylic zinc reagents bearing ester or nitrile functionalities have been shown to react smoothly in various transformations. nih.gov This tolerance enables synthetic chemists to design and execute more efficient and convergent synthetic routes. The resulting products are themselves valuable, polyfunctionalized intermediates, equipped with multiple handles for subsequent chemical modifications, streamlining the path to complex target molecules. organicreactions.orgresearchgate.net

Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives

Bicyclo[1.1.1]pentane (BCP) derivatives have garnered significant interest as saturated bioisosteres for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups in medicinal chemistry, often improving pharmacokinetic properties. nih.govnih.gov A powerful method for synthesizing highly functionalized BCPs involves the reaction of organozinc reagents with the strained molecule [1.1.1]propellane. nih.govd-nb.info

The reaction of cinnamylzinc chloride with [1.1.1]propellane proceeds via a highly regioselective addition, where the nucleophilic cinnamyl group attacks one of the bridgehead carbons, leading to the opening of the central, inverted C1–C3 bond. d-nb.inforesearchgate.net This process forms a zincated BCP intermediate, which can be trapped in situ with a variety of electrophiles. nih.govacs.org This sequence allows for the direct installation of a cinnamyl group at one bridgehead position and another functional group, derived from the electrophile, at the other. Research has demonstrated the use of cinnamylzinc bromide (an analogue of the chloride) in these reactions, followed by trapping with electrophiles like acyl chlorides, to yield functionalized BCPs in good yields. nih.gov The reaction with unsymmetrical allylic zinc reagents like cinnamylzinc chloride notably proceeds through a complete allylic rearrangement. d-nb.info

Below is a table summarizing the synthesis of various BCP derivatives using this methodology.

Allylic Zinc ReagentElectrophileResulting BCP DerivativeYieldReference
Allylzinc bromideBenzoyl chloride3-allyl-1-benzoyl-bicyclo[1.1.1]pentane97% nih.gov
Cinnamylzinc bromide Benzoyl chloride3-cinnamyl-1-benzoyl-bicyclo[1.1.1]pentane97% nih.gov
Prenylzinc bromideBenzoyl chloride3-prenyl-1-benzoyl-bicyclo[1.1.1]pentane92% nih.gov
Geranylzinc bromideBenzoyl chloride3-geranyl-1-benzoyl-bicyclo[1.1.1]pentane85% nih.gov

This table presents selected examples to illustrate the scope of the reaction.

Stereoselective Formation of Multiple Stereogenic Centers

One of the most significant challenges in organic synthesis is the precise control of stereochemistry. Cinnamylzinc chloride has proven to be an effective reagent for the stereoselective formation of multiple adjacent stereogenic centers. Specifically, its addition to α-chiral carbonyl compounds occurs with a high degree of diastereoselectivity. nih.gov

In a key study, cinnamylzinc reagents were shown to react with various cyclic and acyclic α-chiral ketones under mild conditions (-78 °C). nih.gov These reactions generate homoallylic alcohols that possess three contiguous stereocenters. doi.org The stereochemical outcome is controlled by the existing stereocenter in the ketone, which directs the facial attack of the organozinc reagent. For example, the reaction with 2-methyl-cyclohexanone using a cinnamylzinc reagent resulted in the formation of the corresponding homoallylic alcohol as a single diastereoisomer (diastereomeric ratio > 99:1). uni-muenchen.de This high level of stereocontrol is crucial for the synthesis of complex molecules such as polyketides and other natural products where relative and absolute stereochemistry dictates biological activity. nih.govdoi.org

The following table details the diastereoselective addition of cinnamylzinc reagents to representative α-chiral ketones.

α-Chiral KetoneCinnamylzinc ReagentProductDiastereomeric Ratio (dr)YieldReference
(R)-2-MethylcyclohexanoneCinnamylzinc bromideanti-(1R,2R)-1-cinnamyl-2-methylcyclohexanol>98:290% nih.gov
(S)-3-Methyl-2-butanoneCinnamylzinc bromideanti-(3S)-4,4-dimethyl-1-phenyl-1-hexen-3-ol>98:285% nih.gov
3-Phenyl-2-butanoneCinnamylzinc bromideanti-(3S)-3-methyl-1,4-diphenyl-1-penten-3-ol>98:288% nih.gov

The stereochemical descriptors and structures are simplified for clarity.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. nih.govmdpi.com Organozinc reagents are well-suited as nucleophilic components in these reactions due to their functional group tolerance and moderate reactivity. nih.gov

While specific examples focusing solely on cinnamylzinc chloride in MCRs are specialized, the well-established reactivity of alkyl- and allylzinc reagents provides a strong precedent. For instance, alkylzinc bromides have been successfully employed in the three-component organometallic Mannich reaction, coupling an aldehyde, an amine, and the organozinc reagent to generate α-branched amines. nih.gov In these sequences, the organozinc reagent adds to an iminium ion formed in situ from the aldehyde and amine. The use of LiCl is often essential for the efficiency of the coupling. nih.gov Given its structure as an allylic zinc halide, cinnamylzinc chloride is an ideal candidate for similar transformations, enabling the rapid assembly of complex amine-containing structures from simple, readily available starting materials. nih.gov This approach allows for the construction of diverse molecular scaffolds, including various heterocycles, in a highly convergent manner. nih.govnih.gov

Applications in Total Synthesis of Complex Organic Molecules

The ultimate test for any synthetic methodology is its application in the total synthesis of complex, biologically active molecules. The unique attributes of cinnamylzinc chloride—its ability to form C-C bonds in the presence of sensitive functionalities, create challenging scaffolds like BCPs, and control stereochemistry—make it a valuable tool in this endeavor. organicreactions.orgnih.gov

The strategies outlined in the previous sections are directly applicable to the synthesis of natural products and active pharmaceutical ingredients (APIs). acs.orgrroij.com For example, the diastereoselective addition of cinnamylzinc reagents to chiral aldehydes or ketones can be a key step in establishing the core stereochemistry of a natural product. nih.govnih.gov The synthesis of homoallylic alcohols with three defined stereocenters provides a powerful entry point to polyketide chains or cyclic systems. doi.org

Furthermore, the synthesis of BCP-containing molecules using organozinc chemistry has been applied to create analogues of known drugs, such as the synthetic opioid pethidine. acs.org While that specific example used a zinc enolate, it demonstrates the power of zinc-mediated reactions with [1.1.1]propellane to access complex drug-like molecules in a single step. nih.govacs.org Similarly, the arylation of sugar-derived aldehydes using arylzinc reagents has been featured in the formal synthesis of the natural product (+)-7-epi-goniofufurone. nih.gov These examples underscore the potential of cinnamylzinc chloride and related reagents to facilitate efficient and innovative routes in the challenging field of total synthesis. cnrs.frmdpi.com

Analytical and Characterization Techniques in Organozinc Research

Quantitative Determination of Organozinc Reagent Concentration

The accurate determination of the concentration of organozinc reagents is crucial for stoichiometric control in chemical reactions. Due to their sensitivity to air and moisture, specialized techniques are required for their quantification.

Iodolysis Titration

Iodolysis titration is a widely used and practical method for determining the concentration of active organometallic species, including organozinc reagents. researchgate.net The fundamental principle of this method involves the reaction of the organozinc compound with elemental iodine. The carbon-zinc bond is cleaved, and an organoiodide and a zinc halide are formed. The reaction stoichiometry depends on the nature of the organozinc reagent; monoorganozinc compounds (RZnX) react with iodine in a 1:1 molar ratio, while diorganozinc compounds (R₂Zn) react in a 1:2 molar ratio.

The procedure is typically performed under an inert atmosphere to prevent degradation of the reagent. orgsyn.org A solution of the organozinc reagent is used to titrate a standardized solution of iodine in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). The endpoint is visually determined by a distinct color change. The reaction mixture transitions from the characteristic brown or violet color of iodine to a colorless or pale yellow solution upon complete consumption of the iodine. researchgate.netorgsyn.org The persistence of the iodine color indicates the endpoint has been reached. orgsyn.org

A significant improvement to this method involves the use of THF saturated with lithium chloride (LiCl). researchgate.net The presence of LiCl prevents the precipitation of magnesium halides when titrating Grignard reagents and helps maintain a clear solution throughout the titration of organozincs, leading to a sharper and more easily observable endpoint. researchgate.net This method is valued for its reproducibility, with results typically within a ±2% variance over multiple titrations. researchgate.net It is a direct titration method that is generally not affected by the presence of metal alkoxides or hydroxides, which may form from slight oxidation or hydrolysis of the reagent. researchgate.net

Table 1: Key Features of Iodolysis Titration for Organozinc Reagents

Feature Description Reference
Principle Cleavage of the C-Zn bond by elemental iodine (I₂). nih.gov
Stoichiometry RZnX + I₂ → RI + ZnXIR₂Zn + 2I₂ → 2RI + ZnI₂ researchgate.net
Solvent Typically Tetrahydrofuran (THF). researchgate.netorgsyn.org
Endpoint Disappearance of the brown color of iodine. researchgate.net
Additive LiCl-saturated THF improves endpoint clarity by preventing precipitation. researchgate.net

| Applicability | Effective for both mono- and diorganozinc compounds. | researchgate.net |

Spectroscopic Characterization of Intermediates and Products

Spectroscopic techniques are indispensable for elucidating the structure, bonding, and dynamic behavior of organozinc compounds both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of organozinc compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the organic ligands attached to the zinc center. acs.org

¹H NMR spectroscopy is routinely used to confirm the formation of organozinc reagents and to study their solution-state behavior. For example, chemical shift changes in the protons adjacent to the zinc atom can indicate the effects of different solvents or the presence of additives like lithium salts. nih.gov It is also instrumental in studying the Schlenk equilibrium, a disproportionation equilibrium between mono-organozinc halides (RZnX) and their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species. uu.nl In cases of rapid exchange between these species on the NMR timescale, only a single, averaged set of proton signals is observed. uu.nl

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the organic ligands. The chemical shifts of the carbon atoms directly bonded to zinc are particularly sensitive to the electronic environment and coordination state of the metal center. mdpi.comnih.gov For instance, ¹³C NMR studies have provided evidence for the coordination of solvents like dimethylformamide (DMF) to the zinc center in functionalized alkylzinc iodides. uni-muenchen.de

Table 2: Representative NMR Applications in Organozinc Chemistry

Application Technique Observations Reference
Structural Elucidation ¹H & ¹³C NMR Characterization of organic framework, confirmation of C-Zn bond formation. acs.org
Solvent Effects ¹H NMR Chemical shift changes indicate solvent coordination (e.g., DMSO, THF). nih.gov
Schlenk Equilibrium ¹H NMR Averaged signals indicate rapid exchange between RZnX and R₂Zn/ZnX₂. uu.nl

| Complex Formation | ¹³C NMR | Evidence of solvent or additive coordination to the zinc center. | uni-muenchen.de |

X-ray Crystallography for Absolute Configuration and Structure Elucidation

Single-crystal X-ray diffraction has been used to characterize a vast array of organozinc structures, from simple linear, two-coordinate dialkylzinc compounds to complex coordination polymers. chemistryviews.orgresearchgate.net For example, the structure of diphenylzinc (B92339) was shown to be dimeric in the solid state, featuring bridging phenyl groups. researchgate.net The technique is also invaluable for determining the structure of organozinc complexes with various donor ligands, revealing coordination numbers and geometries that are often difficult to deduce from solution-state studies alone. uu.nlrsc.org For chiral compounds, X-ray crystallography can be used to establish the absolute configuration of stereocenters. iucr.org

Mass Spectrometry (e.g., ESI-MS) for Speciation and Aggregation Studies

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as a crucial tool for studying the nature of organozinc species in solution. nih.gov ESI is a soft ionization technique that allows for the transfer of charged or chargeable species from solution to the gas phase with minimal fragmentation, making it ideal for observing non-covalent aggregates and ionic complexes. acs.orgacs.org

ESI-MS is highly effective for detecting charged species, such as organozincate anions (e.g., [RZnCl₂]⁻, [Zn₂RCl₄]⁻) and organozinc cations. nih.govuni-muenchen.deacs.org The formation of these ionic species is often promoted by the presence of salts like LiCl or by polar solvents. acs.orgresearchgate.net Studies using ESI-MS have shown that LiCl-mediated zinc insertion reactions lead to the formation of various mononuclear and polynuclear organozincate anions in THF. researchgate.net The technique allows researchers to probe the complex equilibria between different aggregation states in solution, which can be highly dependent on concentration and the nature of the halide ions present. acs.orgacs.org While extremely sensitive to charged complexes, it is important to note that ESI-MS may preferentially detect these species, which might be minor components in a solution dominated by neutral compounds. nih.gov

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are generally employed for the purification and analysis of the organic products resulting from reactions involving organozinc reagents, rather than for the direct purification of the highly reactive reagents themselves. google.comgoogle.com Due to their inherent instability and high reactivity towards common chromatographic stationary phases (like silica (B1680970) gel), direct purification of compounds like cinnamylzinc chloride by standard column chromatography is not feasible.

However, chromatography plays a vital role in the workup stage of reactions utilizing these reagents. For instance, after a Negishi cross-coupling reaction, column chromatography is routinely used to separate the desired coupled product from unreacted starting materials, byproducts, and metal salts. orgsyn.org

Gas Chromatography (GC) is also a common analytical tool for monitoring the progress of reactions involving organozinc reagents. orgsyn.org By taking aliquots from the reaction mixture, quenching them, and analyzing the resulting stable organic compounds, GC can be used to determine the consumption of starting materials and the formation of products over time. orgsyn.org In some specific cases, less reactive or more stable organozinc compounds may be amenable to specialized chromatographic purification, but this is not a general practice. google.comgoogle.com

Q & A

Basic Questions

Q. How to prepare and standardize a 0.50 M solution of cinnamylzinc chloride in THF for synthetic applications?

  • Methodology :

Reagent Setup : Under inert atmosphere (e.g., nitrogen or argon), combine zinc powder with titanium tetrachloride (TiCl₄) in anhydrous THF. Stir at 80°C for 2 hours to activate the zinc .

Reaction Monitoring : Use TLC or GC-MS to track reagent formation. Ensure complete conversion by quenching aliquots with 3M HCl and analyzing organic extracts .

Standardization : Titrate the solution using iodometric methods or NMR spectroscopy with an internal standard (e.g., 1,3,5-trimethoxybenzene) to confirm molarity .

Q. What are the critical storage conditions for maintaining the stability of cinnamylzinc chloride in THF?

  • Storage Protocol :

  • Store in sealed, flame-resistant glassware under inert gas (N₂ or Ar) at -20°C to prevent THF peroxidation and reagent decomposition .
  • Use molecular sieves (3Å) to absorb residual moisture and maintain anhydrous conditions .

Q. What safety precautions are essential when handling cinnamylzinc chloride solutions in THF?

  • Safety Measures :

  • THF is highly flammable (boiling point: 66°C); avoid open flames and static discharge .
  • Zinc chloride is corrosive. Use nitrile gloves, fume hoods, and secondary containment to prevent exposure .

Advanced Research Questions

Q. How does the concentration of THF in reaction mixtures influence the reactivity and selectivity of cinnamylzinc chloride in cross-coupling reactions?

  • Key Findings :

  • THF’s dielectric constant (7.6) and moderate polarity enable solvation of ionic intermediates, enhancing nucleophilicity of the cinnamylzinc species .
  • Phase-separation studies in THF/water/NaCl systems show that salt concentration (>5.75 M NaCl) reduces THF content in the aqueous phase, minimizing side reactions .
    • Optimization Strategy :
  • Adjust THF:salt ratios to balance solubility and phase separation. Use equations from phase diagrams to predict minimum THF requirements for salting-out (Table S1 in ).

Q. What analytical techniques are recommended for quantifying cinnamylzinc chloride concentration and assessing purity in THF solutions?

  • Analytical Workflow :

HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 7.5) and acetonitrile (80:20) to separate zinc complexes .

GC-MS : Employ thermal desorption-EGA (evolved gas analysis) to detect volatile byproducts (e.g., chlorinated derivatives) .

NMR : ¹H/¹³C NMR in deuterated THF to monitor ligand coordination shifts .

Q. How to troubleshoot incomplete reactions or side product formation when using cinnamylzinc chloride in THF-based systems?

  • Diagnostic Steps :

Oxygen/Moisture Contamination : Test for peroxides in THF using KI-starch paper. Re-distill THF over Na/benzophenone if necessary .

Stoichiometry Adjustments : Increase zinc chloride equivalents if Grignard-like reactivity is insufficient (e.g., from 1.0 to 1.2 eq) .

Byproduct Identification : Use LC-MS to detect hydrazine derivatives (common in allyl transfer reactions) and adjust reaction time/temperature .

Q. Can THF be replaced with alternative solvents in cinnamylzinc chloride-mediated reactions without compromising yield?

  • Solvent Screening :

  • Polar Aprotic Alternatives : 2-Me-THF or dioxane may mimic THF’s solubility but require higher temperatures due to lower dielectric constants .
  • Ether-Water Mixtures : THF/water/NaCl systems enable biphasic extraction, reducing emulsion formation during workup .

Q. How does the presence of water or oxygen affect the performance of cinnamylzinc chloride in THF?

  • Mechanistic Insights :

  • Trace water hydrolyzes cinnamylzinc chloride to cinnamyl alcohol, detected via GC-MS .
  • Oxygen promotes THF peroxidation, generating radicals that degrade the organozinc species. Use radical scavengers (e.g., BHT) in sensitive reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.